REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5](=[O:24])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[S:13]([NH:16][C:17](NCCCC)=[O:18])(=[O:15])=[O:14])[CH3:3]>C1(C)C(C)=CC=CC=1>[CH3:3][CH:2]([O:4][C:5](=[O:24])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[S:13]([N:16]=[C:17]=[O:18])(=[O:15])=[O:14])[CH3:1]
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Name
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(1-methylethyl)-2-[(butylaminocarbonyl)aminosulfonyl]-4-chlorobenzoate
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Quantity
|
388.2 g
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Type
|
reactant
|
Smiles
|
CC(C)OC(C1=C(C=C(C=C1)Cl)S(=O)(=O)NC(=O)NCCCC)=O
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Name
|
|
Quantity
|
3 L
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Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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133 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was azeotropically dried
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Type
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TEMPERATURE
|
Details
|
cooled to ~100° C.
|
Type
|
ADDITION
|
Details
|
]octane was added
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Type
|
TEMPERATURE
|
Details
|
The mixture was heated to ~141° C.
|
Type
|
ADDITION
|
Details
|
the addition of liquefied phosgene
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Type
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ADDITION
|
Details
|
After 90 ml of phosgene had been added
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Type
|
CUSTOM
|
Details
|
was 128° C
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Type
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ADDITION
|
Details
|
, and an additional 10 ml phosgene was added
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Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight under a nitrogen atmosphere
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The following morning, the reaction mixture was heated
|
Type
|
ADDITION
|
Details
|
was added over 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated an additional 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
(temperature--124° C.) and then cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered under nitrogen
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC(C1=C(C=C(C=C1)Cl)S(=O)(=O)N=C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 127.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |